molecular formula C13H17N3 B12996404 N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine

Cat. No.: B12996404
M. Wt: 215.29 g/mol
InChI Key: PRVIVUGPPAUPFJ-UHFFFAOYSA-N
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Description

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine to form the pyrazole ring, followed by subsequent functionalization to introduce the ethyl and phenyl groups .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 5-amino-pyrazoles and 3,5-diphenyl-1H-pyrazole .

Uniqueness

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethanamine moiety enhances its potential for biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(1H-pyrazol-5-yl)ethanamine

InChI

InChI=1S/C13H17N3/c1-11(13-8-10-15-16-13)14-9-7-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,15,16)

InChI Key

PRVIVUGPPAUPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1)NCCC2=CC=CC=C2

Origin of Product

United States

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